Cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate
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Overview
Description
Cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a cyclohexyl group, multiple sulfanyl groups, and an octylstannyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate involves multiple steps. Typically, the process begins with the preparation of the cyclohexyloxy-2-oxoethyl sulfanyl intermediates. These intermediates are then reacted with octylstannyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The octylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced organotin compounds, and various substituted derivatives. These products can have different properties and applications depending on the specific reaction and conditions used.
Scientific Research Applications
Cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate involves its interaction with molecular targets such as enzymes and proteins. The organotin moiety can bind to thiol groups in proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 2-[(2-cyclohexyloxy-2-oxoethyl)sulfanyl-dioctylstannyl]sulfanylacetate: Similar structure but with dioctylstannyl groups.
Cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-dioctylstannyl]sulfanylacetate: Similar structure but with bis-dioctylstannyl groups.
Uniqueness
Cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate is unique due to its specific combination of cyclohexyl, sulfanyl, and octylstannyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62084-13-3 |
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Molecular Formula |
C32H56O6S3Sn |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
cyclohexyl 2-[bis[(2-cyclohexyloxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C8H14O2S.C8H17.Sn/c3*9-8(6-11)10-7-4-2-1-3-5-7;1-3-5-7-8-6-4-2;/h3*7,11H,1-6H2;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
JSLQOHKSUKDECP-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC[Sn](SCC(=O)OC1CCCCC1)(SCC(=O)OC2CCCCC2)SCC(=O)OC3CCCCC3 |
Origin of Product |
United States |
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